

Physicochemical Properties of 4-hydroxy-1-phenylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-hydroxy-1-phenylquinolin-2(1H)-one

Cat. No.: B576948

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-1-phenylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. A thorough understanding of the physicochemical properties of **4-hydroxy-1-phenylquinolin-2(1H)-one** is paramount for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **4-hydroxy-1-phenylquinolin-2(1H)-one**, detailed experimental protocols for their determination, and insights into its potential mechanism of action.

Chemical Identity and Core Properties

4-hydroxy-1-phenylquinolin-2(1H)-one possesses a rigid tricyclic core with a hydroxyl group at the 4-position and a phenyl substituent at the 1-position. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) functionalities, along with its aromatic nature, dictates its physicochemical behavior.

Property	Value	Source
Molecular Formula	$C_{15}H_{11}NO_2$	[1]
Molecular Weight	237.25 g/mol	[1]
Predicted XlogP	2.4	N/A
Appearance	Likely a crystalline solid	[2]

Physicochemical Data

Precise experimental data for the parent compound, **4-hydroxy-1-phenylquinolin-2(1H)-one**, is not extensively available in the public domain. However, data from closely related analogs and general knowledge of quinolinone derivatives allow for informed estimations and provide a strong basis for experimental determination.

Parameter	Experimental Value (or for related compounds)	Method of Determination
Melting Point (°C)	Not explicitly reported. A related compound, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, has a melting point of 222-226 °C. [3]	Capillary Melting Point Apparatus
Boiling Point (°C)	Not determined (likely decomposes at high temperatures)	N/A
Aqueous Solubility	Poorly soluble (inferred from general quinolinone properties)	Equilibrium Solubility Assay
pKa	Not determined	Potentiometric Titration / UV-Vis Spectrophotometry
LogP	Not determined	Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) / Shake-Flask Method

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of **4-hydroxy-1-phenylquinolin-2(1H)-one**.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).
- Procedure:
 - A small, finely powdered sample of **4-hydroxy-1-phenylquinolin-2(1H)-one** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature range is recorded from the onset of melting (the first appearance of liquid) to the complete liquefaction of the sample.
 - For a pure compound, a sharp melting range of 0.5-1 °C is expected.

Aqueous Solubility Determination

Equilibrium solubility is a critical parameter for predicting oral bioavailability.

- Method: Shake-flask method.
- Procedure:
 - An excess amount of solid **4-hydroxy-1-phenylquinolin-2(1H)-one** is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

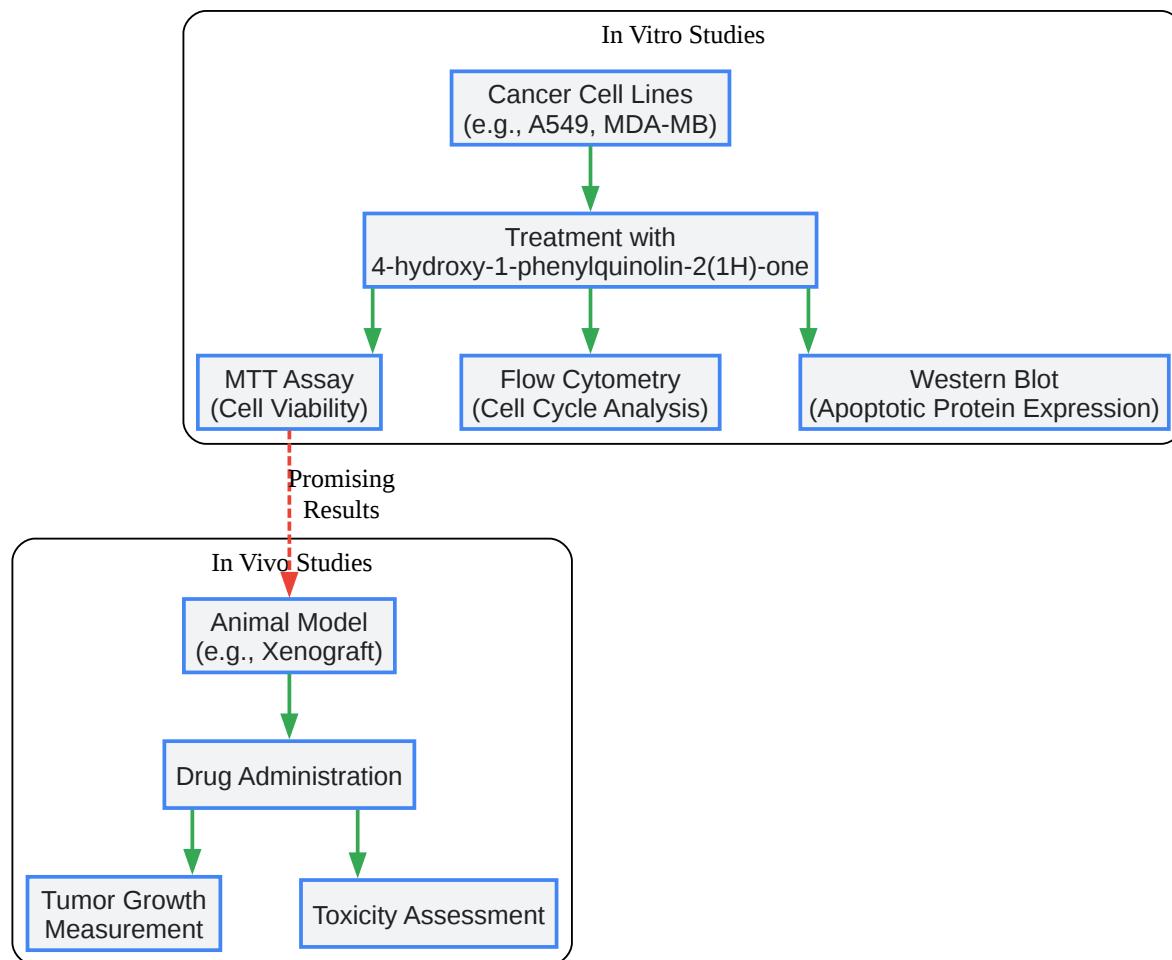
- The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- The suspension is then filtered through a 0.22 µm syringe filter to remove undissolved solid.[4]
- The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.[4]

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different physiological pH values.

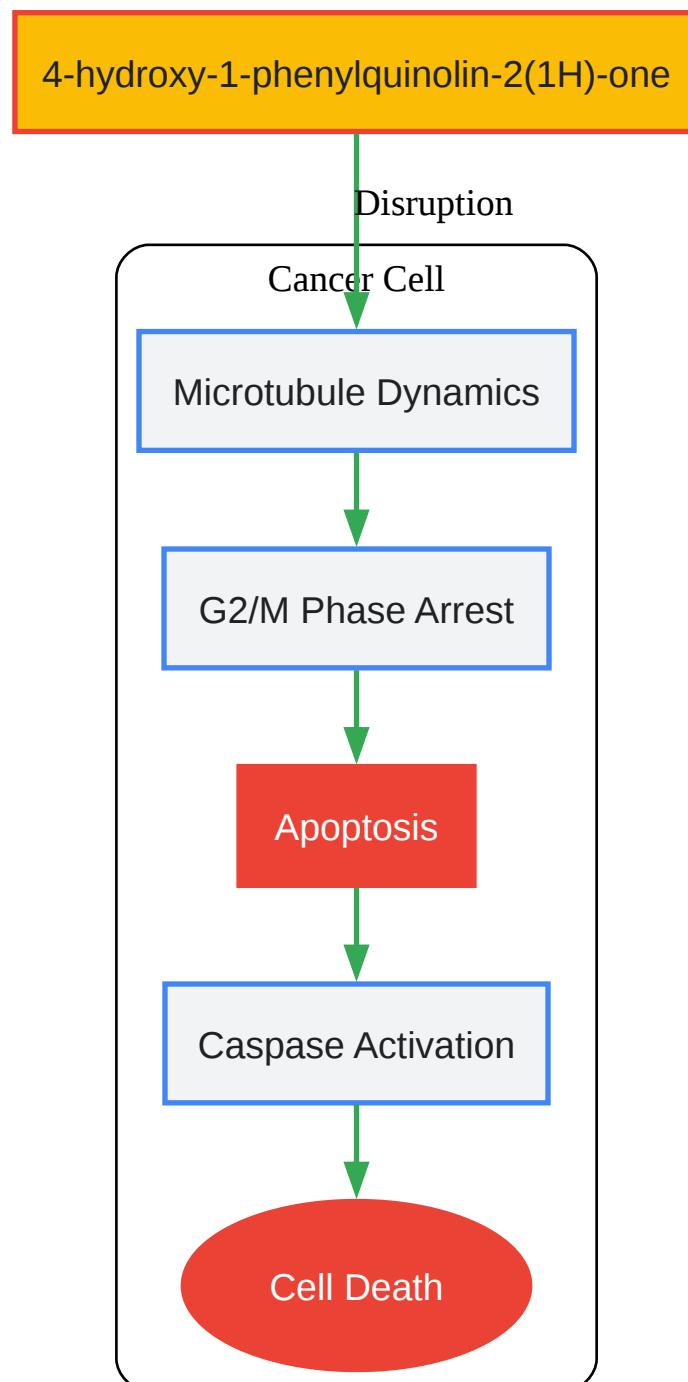
- Method: Potentiometric Titration.[5]
- Procedure:
 - A solution of **4-hydroxy-1-phenylquinolin-2(1H)-one** of known concentration is prepared in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility).[5]
 - The solution is placed in a thermostated vessel and the initial pH is measured using a calibrated pH electrode.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[5]
 - The pH of the solution is recorded after each addition, allowing the system to equilibrate.
 - The titration is continued past the equivalence point.
 - The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant added).[5]

LogP Determination


The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

- Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[\[6\]](#)
- Procedure:
 - A series of standard compounds with known LogP values are injected onto a C18 RP-HPLC column.
 - The retention time (t_R) for each standard is determined under isocratic elution conditions with a suitable mobile phase (e.g., methanol/water or acetonitrile/water).[\[6\]](#)
 - A calibration curve is generated by plotting the logarithm of the retention factor ($\log k'$) against the known LogP values of the standards. The retention factor k' is calculated as $(t_R - t_0) / t_0$, where t_0 is the column dead time.
 - **4-hydroxy-1-phenylquinolin-2(1H)-one** is then injected under the same chromatographic conditions, and its retention time is measured.
 - The $\log k'$ for the target compound is calculated and its LogP value is interpolated from the calibration curve.

Biological Activity and Potential Mechanism of Action


Derivatives of **4-hydroxy-1-phenylquinolin-2(1H)-one** have demonstrated promising anticancer activity. Studies on related compounds suggest that their mechanism of action may involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[\[7\]](#) Another potential mechanism for this class of compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key enzyme in cancer cell signaling.[\[8\]](#)

Experimental Workflow for Assessing Anticancer Activity

[Click to download full resolution via product page](#)

Workflow for evaluating the anticancer potential of **4-hydroxy-1-phenylquinolin-2(1H)-one**.

Postulated Signaling Pathway for Anticancer Activity

[Click to download full resolution via product page](#)

Proposed mechanism of anticancer action via microtubule disruption and apoptosis induction.

Conclusion

4-hydroxy-1-phenylquinolin-2(1H)-one represents a promising scaffold for the development of novel therapeutic agents. While a complete experimental physicochemical profile is yet to be fully elucidated, this guide provides a foundational understanding and the necessary experimental framework for its comprehensive characterization. Further research into its biological mechanisms will be crucial for unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-hydroxy-1-phenylquinolin-2(1H)-one | 14994-75-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 4-hydroxy-1-phenylquinolin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b576948#physicochemical-properties-of-4-hydroxy-1-phenylquinolin-2-1h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com